2,5,6-Trimethylbenzoxazole

Overview

Description

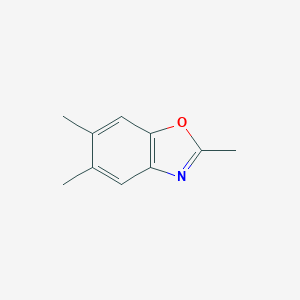

2,5,6-Trimethylbenzoxazole is an organic compound with the molecular formula C10H11NO. It is characterized by a benzoxazole ring substituted with three methyl groups at positions 2, 5, and 6. This compound is known for its applications in various industries due to its unique chemical properties .

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

, benzoxazoles are known to target a wide range of metabolic pathways and cellular processes in disease pathology. They have been synthesized and evaluated for their pharmacological activities in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Result of Action

Benzoxazoles and their derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5,6-Trimethylbenzoxazole can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction rate and yield. Catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) have been employed in the condensation reactions . The reaction is usually carried out in solvents like ethanol at elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trimethylbenzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated benzoxazole derivatives, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .

Scientific Research Applications

Chemistry

2,5,6-Trimethylbenzoxazole serves as a versatile building block in organic synthesis. Its electron-rich benzoxazole ring allows for various chemical transformations:

- Electrophilic Aromatic Substitution : The compound can undergo reactions to introduce substituents at specific positions on the benzene ring.

- Nucleophilic Reactions : The nitrogen atom in the oxazole ring can participate in nucleophilic substitutions.

This versatility facilitates the synthesis of more complex organic molecules and derivatives tailored for specific applications.

Biology

Research has indicated that this compound and its derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Studies suggest potential effectiveness against various pathogens.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, derivatives have shown selective growth inhibition in cancer cell lines .

Table 1 summarizes some biological activities of benzoxazole derivatives:

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Benzoxazole derivatives | Inhibition of bacterial growth |

| Antitumor | 1-Methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles | Potent antiproliferative effects |

| Antimalarial | Quinazolinediamines | Broad spectrum activity |

| Antioxidant | Novel hybrids with benzoxazine | Reduction of oxidative stress in cells |

Medicine

The therapeutic potential of this compound is being explored extensively:

- Drug Development : Various derivatives are being synthesized and evaluated for their pharmacological activities against diseases such as cancer and infections.

- Mechanism of Action : The compound's ability to engage in non-covalent interactions (e.g., hydrogen bonding) enhances its biological efficacy.

Case Study Example:

A study investigated the anticancer properties of a derivative of this compound against several cancer cell lines. Results indicated significant growth inhibition compared to control groups, suggesting its potential as a lead compound for developing new cancer therapies .

Industry

In industrial applications, this compound is utilized for:

- Dyes and Pigments : Its ability to absorb ultraviolet light makes it valuable in producing dyes and optical brighteners.

- Specialty Chemicals : The compound is involved in creating various specialty chemicals due to its unique chemical properties.

Comparison with Similar Compounds

2,5,6-Trimethylbenzoxazole can be compared with other benzoxazole derivatives, such as:

- 2-Methylbenzoxazole

- 5-Methylbenzoxazole

- 6-Methylbenzoxazole

Uniqueness: The presence of three methyl groups at positions 2, 5, and 6 makes this compound unique. This substitution pattern influences its chemical reactivity and biological activity, distinguishing it from other benzoxazole derivatives .

Biological Activity

Overview

2,5,6-Trimethylbenzoxazole (C10H11NO), a derivative of benzoxazole, has garnered attention in scientific research for its diverse biological activities. This compound features a benzoxazole ring substituted with three methyl groups at positions 2, 5, and 6. This unique substitution pattern influences its reactivity and biological properties, making it a subject of interest in pharmacological studies.

The biological activity of this compound is attributed to its structural characteristics that enable it to engage in various non-covalent interactions:

- Hydrogen Bonding : The nitrogen and oxygen atoms in the oxazole moiety act as hydrogen bond acceptors.

- π-π Stacking : The planar benzene ring can interact with other aromatic systems through π-π stacking or π-cation interactions.

These interactions facilitate the compound's ability to modulate various biochemical pathways associated with disease pathology.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that benzoxazole derivatives possess significant antimicrobial properties. For instance, they have been evaluated for efficacy against various bacterial strains and fungi.

- Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms that are yet to be fully elucidated.

- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, thereby contributing to its antioxidant capabilities.

- Antiviral Activity : Research indicates that certain benzoxazole derivatives exhibit antiviral properties against viruses such as herpes simplex virus (HSV) and cytomegalovirus (HCMV) .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

- Antiviral Activity : A study reported that derivatives of benzoxazoles showed varying degrees of activity against HCMV and HSV. The ribonucleoside form of 2,5,6-trichlorobenzimidazole was notably active against HCMV with an IC50 value of 2.9 µM . While specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential activity.

- Antitumor Activity : In vitro studies have indicated that benzoxazole derivatives can inhibit cancer cell lines. For example, compounds with similar structures have been shown to induce apoptosis in various tumor cells.

Comparative Analysis

To better understand the biological activity of this compound compared to other benzoxazole derivatives, the following table summarizes key findings:

| Compound | Antimicrobial Activity | Antitumor Activity | Antioxidant Activity | Antiviral Activity |

|---|---|---|---|---|

| This compound | Moderate | Potential | High | Limited |

| 2-Methylbenzoxazole | High | Moderate | Moderate | Moderate |

| 5-Methylbenzoxazole | Moderate | High | High | Low |

| 6-Methylbenzoxazole | Low | Moderate | Low | High |

Synthesis and Industrial Applications

The synthesis of this compound typically involves the condensation of 2-aminophenol with an aldehyde under acidic conditions. This method allows for the formation of the benzoxazole ring through an intermediate Schiff base .

In industrial applications, this compound is utilized in the production of dyes and pigments due to its ability to absorb UV light and emit it as visible light .

Properties

IUPAC Name |

2,5,6-trimethyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVDINPEWGXOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066466 | |

| Record name | Benzoxazole, 2,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19219-98-8 | |

| Record name | 2,5,6-Trimethylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19219-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Trimethylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019219988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19219-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2,5,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-trimethylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-TRIMETHYLBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW17OD04B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.